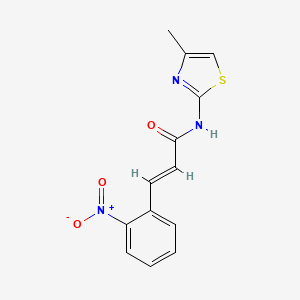
1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine, also known as TFMPP (trifluoromethylphenylpiperazine), is a synthetic compound that is used in scientific research. TFMPP belongs to the class of piperazine derivatives and has been found to have psychoactive effects.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with the 5-HT1A receptor. 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine acts as a partial agonist at this receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This leads to a moderate increase in the levels of serotonin in the brain, which is responsible for its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine include changes in mood, anxiety, and appetite. 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to produce a sense of euphoria and relaxation, as well as increased sociability and talkativeness. It has also been found to reduce anxiety and increase appetite. However, the effects of 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine are relatively mild compared to other psychoactive drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine is that its psychoactive effects are relatively mild compared to other psychoactive drugs. This makes it less useful for studying the effects of more potent drugs.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine. One direction is to study its effects on other serotonin receptors, as well as other neurotransmitter systems. Another direction is to study its effects on different animal models of psychiatric disorders, such as depression and anxiety. Finally, future research could focus on developing new derivatives of 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine with improved potency and selectivity for specific receptors.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine involves the reaction between 4-chlorobenzoyl chloride and 5-chloro-2-methylphenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white crystalline solid and can be purified by recrystallization.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has been used in scientific research to study its psychoactive effects. It is often used as a model compound for studying the mechanism of action of other psychoactive drugs. 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and appetite.
Propriétés
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-13-2-5-16(20)12-17(13)21-8-10-22(11-9-21)18(23)14-3-6-15(19)7-4-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRBBFYHHGKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](4-chlorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)

![N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)

![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)